molecular formula C23H27NO5 B2580372 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 864818-25-7

8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2580372
CAS No.: 864818-25-7
M. Wt: 397.471
InChI Key: DOZFBNUAXNITAQ-UHFFFAOYSA-N
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Description

8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetically derived coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound is presented for use in laboratory research applications. Coumarin-based scaffolds are extensively investigated for their potential as enzyme inhibitors. Structural analogues, particularly those with hydroxy and methoxy substitutions, have demonstrated bioactivity against various enzyme targets, suggesting this compound's potential utility in probing enzyme function and inhibition kinetics . The incorporation of a diethylaminomethyl group is a common strategy to enhance molecular solubility and influence interaction with biological membranes. Researchers are exploring these properties in the development of novel pharmacological tools and fluorescent probes. This compound is made available exclusively for research purposes in vitro and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-(diethylaminomethyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-6-24(7-2)13-18-19(25)11-10-16-14(3)21(23(26)29-22(16)18)17-9-8-15(27-4)12-20(17)28-5/h8-12,25H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZFBNUAXNITAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=C(C=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarins, which are known for their therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO5C_{23}H_{27}NO_{5} with a molecular weight of approximately 393.47 g/mol. Its structural features include a diethylamino group and methoxy substituents on the phenyl ring, which contribute to its biological efficacy.

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. In a study assessing various coumarin derivatives synthesized via the Duff reaction, it was found that many compounds demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
    • Compound (5a) showed the highest inhibition against Escherichia coli with an MIC of 25 µg/ml.
    • Compound (6a) exhibited significant activity against Staphylococcus hemolyticus with an MIC of 25 µg/ml as well .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals, thus potentially reducing oxidative stress in biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compounds .

Case Studies

  • Antibacterial Screening : A series of synthesized coumarin derivatives were screened for antibacterial activity using broth dilution methods. Results indicated that modifications at the C8 position significantly enhanced antibacterial efficacy.
  • Antioxidant Assays : Various assays such as DPPH radical scavenging were employed to evaluate the antioxidant potential, revealing that compounds with hydroxyl groups exhibited superior activity.

Data Table: Biological Activity Summary

Activity Tested Organisms MIC (µg/ml) References
AntibacterialE. coli25
Staphylococcus hemolyticus25
Klebsiella pneumoniae200
AntioxidantDPPH Radical ScavengingVariable
AnticancerVarious Cancer Cell LinesVariable

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of coumarins, including this compound, possess significant antimicrobial properties. They are effective against various bacterial and fungal strains. In one study, the compound demonstrated notable inhibition zones when tested against specific pathogens, indicating its potential as an antimicrobial agent .
  • Antitumor Effects :
    • The compound has been investigated for its antitumor properties. Research highlights that certain structural modifications on the coumarin backbone can enhance cytotoxicity against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties :
    • Coumarins are known for their anti-inflammatory effects. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant capacity of this compound has been evaluated through various assays, showing that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AntitumorInduced apoptosis in cancer cell lines with IC50 values indicating potency
Anti-inflammatoryReduced pro-inflammatory cytokine levels in vitro

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C3 Position

3-(4-Chlorophenyl) Analog (CAS: 848058-59-3)
  • Structure: 3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one .
  • Dimethylamino (vs. diethylamino) at C8 reduces steric bulk, possibly improving membrane permeability.
  • Applications : Used in studies targeting kinase inhibition due to its structural resemblance to ATP-competitive inhibitors .
3-(4-Methoxyphenyl) Analog
  • Structure: 8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one .
  • Key Differences :
    • 4-Methoxyphenyl (vs. 2,4-dimethoxyphenyl) lacks the ortho-methoxy group, reducing steric hindrance.
    • Trifluoromethyl at C2 increases metabolic stability and electronegativity .

Substituent Variations at the C8 Position

8-(Thiomorpholinomethyl) Derivative
  • Structure: 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one .
  • Key Differences: Thiomorpholinomethyl introduces a sulfur atom, enhancing hydrogen-bonding capacity.
8-(Hydrazonomethyl) Derivative
  • Structure: 8-(Hydrazonomethyl)-7-hydroxy-4-methyl-2H-chromen-2-one .
  • Key Differences :
    • Hydrazone group enables chelation with metal ions, useful in sensor design.
    • Simpler C3 substitution (lacking aryl groups) limits π-π interactions .
  • Applications : Utilized in chemosensors for detecting Fe³⁺ ions .

Functional Group Additions or Modifications

Trifluoromethyl-Substituted Chromenone
  • Structure: 8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one .
  • Key Differences :
    • Trifluoromethyl at C2 increases lipophilicity and resistance to oxidative degradation.
    • 2-Methoxyphenyl (vs. 2,4-dimethoxyphenyl) simplifies substitution patterns .
  • Applications : Tested in glycogen synthase kinase-3β (GSK3B) inhibition studies .
Acryloyl-Substituted Derivative
  • Structure: 6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one .
  • Key Differences: Acryloyl group enables conjugation with biomolecules via Michael addition.
  • Applications : Investigated as a fluorescent tag for protein labeling .

Comparative Data Table

Compound Name C3 Substituent C8 Substituent Key Functional Groups Notable Applications Reference
Target Compound 2,4-Dimethoxyphenyl Diethylamino-methyl 7-OH, 4-CH₃ Hypothesized enzyme inhibition
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl] analog 4-Chlorophenyl Dimethylamino-methyl 7-OH, 2-CH₃ Kinase inhibition
8-(Thiomorpholinomethyl)-3-(4-methoxyphenyl) derivative 4-Methoxyphenyl Thiomorpholinomethyl 5,7-diOH Antioxidant activity
8-[(Dimethylamino)methyl]-3-(2-methoxyphenyl)-2-CF₃ derivative 2-Methoxyphenyl Dimethylamino-methyl 2-CF₃ GSK3B inhibition
6-[3-(Dimethylamino)acryloyl]-4-ethyl derivative None Dimethylamino-acryloyl 4-C₂H₅, 8-CH₃ Fluorescent probes

Q & A

Q. What are the recommended synthetic routes for preparing 8-((diethylamino)methyl)-3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction , involving formaldehyde, diethylamine, and a coumarin precursor (e.g., daidzein derivatives). A typical procedure involves refluxing formaldehyde (37%), diethylamine (40% aqueous solution), and the coumarin core in ethanol for 6–8 hours. The product is purified via recrystallization or column chromatography .
  • Key Reaction Conditions :
ReagentQuantitySolventTemperatureTime
Formaldehyde (37%)10 mLEthanolReflux6–8 h
Diethylamine (40%)30 mLEthanolReflux6–8 h
Coumarin precursor0.025 molEthanolReflux6–8 h

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., diethylamino-methyl at C8, dimethoxyphenyl at C3). Key NMR signals include:
  • ¹H NMR :
  • δ 6.8–7.3 ppm (aromatic protons from dimethoxyphenyl),
  • δ 3.7–4.2 ppm (methoxy and methylene groups),
  • δ 1.1–1.3 ppm (diethylamino methyl protons) .
  • IR : O–H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–O–C (methoxy, ~1250 cm⁻¹) .

Q. What crystallographic tools are used for structural determination?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is standard. Data collection parameters include Mo/Kα radiation (λ = 0.71073 Å) and absorption correction via SADABS .

Q. What role do substituents (e.g., diethylamino-methyl) play in solubility and reactivity?

  • Methodological Answer : The diethylamino-methyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding. The 2,4-dimethoxyphenyl moiety increases electron density on the coumarin core, influencing reactivity in electrophilic substitutions .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

  • Methodological Answer : Hydrogen bonds between the hydroxyl group (C7–OH) and methoxy oxygen or lattice solvents stabilize the crystal structure. Use graph-set analysis (Bernstein’s formalism) to classify motifs (e.g., D(2) chains or R₂²(8) rings), which correlate with melting points and stability .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : For example, if NMR suggests free rotation of the diethylamino group but X-ray shows a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Cross-validate with DFT calculations (e.g., Gaussian) to model preferred conformations .

Q. What strategies optimize synthetic yields for scale-up?

  • Methodological Answer :
  • Use microwave-assisted synthesis to reduce reaction time.
  • Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions.
  • Monitor reaction progress via HPLC-MS to isolate intermediates .

Q. How does this compound compare to structurally similar coumarins in biological assays?

  • Methodological Answer : Conduct SAR studies by modifying substituents (e.g., replacing diethylamino with piperidine or varying methoxy positions). Test against analogs like 7-hydroxy-4-methylcoumarin derivatives in enzyme inhibition assays (e.g., cytochrome P450) .

Q. What computational methods predict electronic transitions for UV/vis studies?

  • Methodological Answer : Use TD-DFT (B3LYP/6-311++G(d,p)) to model UV/vis spectra. Compare calculated λ_max (e.g., ~320 nm for π→π* transitions) with experimental data from ethanol solutions .

Data Contradiction Analysis

Q. Discrepancy in reported melting points across studies: How to address?

  • Methodological Answer :
    Variations may arise from polymorphic forms or solvent retention. Perform DSC-TGA to confirm decomposition temperatures and PXRD to identify crystalline phases. Cross-check purity via elemental analysis (%C, %H, %N) .

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